Anticoagulant vs. Procoagulant Effect: Prodiame and the 17β-Aminoestrogen Class Contrast with Estradiol
As a 17β-aminoestrogen, Prodiame demonstrates anticoagulant activity, in direct contrast to the procoagulant effects of its parent hormone, 17β-estradiol (E2) [1]. In rodent models, 17β-aminoestrogens increase blood clotting time, while estradiol shortens it [2]. For the structurally related compound AE2 (aminoestradiol), a single subcutaneous injection of 4 mg/100g body weight increased clotting time by 64% after 24 hours, whereas estradiol (3 mg/100g) decreased clotting time by 20% after 48 hours [3]. This class-level directional difference is a fundamental consideration for researchers selecting estrogenic compounds for hemostasis studies.
| Evidence Dimension | Directional effect on blood clotting time |
|---|---|
| Target Compound Data | Anticoagulant (prolongs clotting time) [1] |
| Comparator Or Baseline | 17β-Estradiol (E2): Procoagulant (shortens clotting time) [2] |
| Quantified Difference | AE2 (a structural analog): +64% increase in clotting time vs. control at 24h; Estradiol: -20% decrease vs. control at 48h [3] |
| Conditions | In vivo: Single s.c. injection in mice; AE2 (4 mg/100g BW), E2 (3 mg/100g BW) [3] |
Why This Matters
Selecting Prodiame over estradiol is essential for research models requiring an estrogenic stimulus without the confounding prothrombotic liability inherent to estradiol.
- [1] Rubio-Póo C, Mandoki JJ, Jayme V, Mendoza-Patiño N, Alvarado C, Silva G, Zavala E, Fernández-González JM, Rubio-Arroyo MF. Prodiame: a new estrogen with sustained anticoagulant effect. Proc West Pharmacol Soc. 1983;26:111-3. PMID: 6889323. View Source
- [2] Lemini C, Franco Y, Avila ME, Jaimez R. Contrasting effects of estradiol and 17 beta-aminoestrogens on blood clotting time in rats and mice. Eur J Pharmacol. 2005 Mar 14;510(3):229-33. doi: 10.1016/j.ejphar.2005.01.027. PMID: 15763247. View Source
- [3] Lemini C, et al. In vivo profile of the anticoagulant effect of 17ß-amino-1,3,5(10)estratrien-3-ol. Eur J Pharmacol. 2013;700(1-3):188-94. doi: 10.1016/j.ejphar.2012.12.021. PMID: 23305838. View Source
